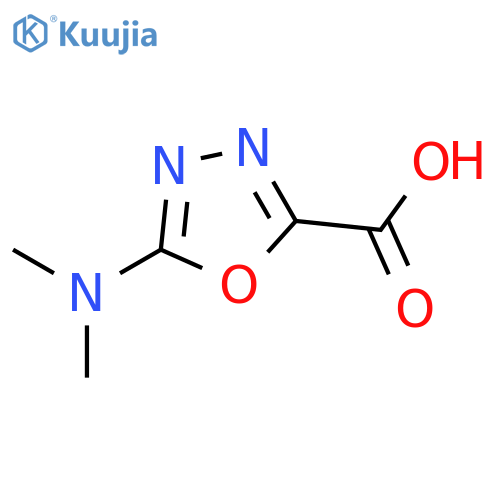Cas no 66074-30-4 (5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid)

5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazole-2-carboxylic acid, 5-(dimethylamino)-
- 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid
- 66074-30-4
- DB-154719
- EN300-1168565
-
- インチ: InChI=1S/C5H7N3O3/c1-8(2)5-7-6-3(11-5)4(9)10/h1-2H3,(H,9,10)
- InChIKey: ROXVCZPTUUZDQW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 157.04874109Da
- どういたいしつりょう: 157.04874109Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 79.5Ų
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1168565-1.0g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 1g |
$714.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-0.5g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 0.5g |
$685.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-0.05g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 0.05g |
$600.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-0.1g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 0.1g |
$628.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-1000mg |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 1000mg |
$714.0 | 2023-10-03 | ||
| Enamine | EN300-1168565-250mg |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 250mg |
$657.0 | 2023-10-03 | ||
| Enamine | EN300-1168565-2500mg |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 2500mg |
$1399.0 | 2023-10-03 | ||
| Enamine | EN300-1168565-2.5g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 2.5g |
$1399.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-0.25g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 0.25g |
$657.0 | 2023-05-26 | ||
| Enamine | EN300-1168565-10.0g |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
66074-30-4 | 10g |
$3069.0 | 2023-05-26 |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acidに関する追加情報
Research Brief on 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic Acid (CAS: 66074-30-4): Recent Advances and Applications
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid (CAS: 66074-30-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This oxadiazole derivative serves as a key scaffold in the development of bioactive molecules, particularly in the design of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. Recent studies have highlighted its potential as a privileged structure in fragment-based drug design, owing to its favorable physicochemical properties and ability to participate in diverse molecular interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid as a building block for the development of novel histone deacetylase (HDAC) inhibitors. The research team demonstrated that derivatives incorporating this core structure exhibited improved selectivity for HDAC6 isoform, with IC50 values in the low micromolar range. Molecular docking studies revealed that the oxadiazole ring system forms critical hydrogen bonds with the catalytic zinc ion in the HDAC active site, while the dimethylamino group contributes to enhanced cellular permeability.
In the field of antimicrobial research, a 2024 paper in Bioorganic Chemistry reported the synthesis and evaluation of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid derivatives against multidrug-resistant bacterial strains. The lead compound in this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL, comparable to standard antibiotics. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis by inhibiting penicillin-binding protein 2a (PBP2a).
Recent advancements in synthetic methodologies have also improved access to 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid derivatives. A 2023 publication in Organic Letters described a novel one-pot synthesis protocol using microwave-assisted cyclization, which reduced reaction times from hours to minutes while maintaining excellent yields (85-92%). This methodological improvement has significant implications for high-throughput screening and combinatorial chemistry approaches in drug discovery programs.
The compound's potential in cancer therapeutics was further highlighted in a 2024 study published in European Journal of Medicinal Chemistry, where researchers developed a series of hybrid molecules combining the oxadiazole core with known pharmacophores. These hybrids demonstrated dual inhibition of topoisomerase II and PARP-1, showing synergistic effects in various cancer cell lines. Particularly noteworthy was their ability to overcome resistance mechanisms in platinum-resistant ovarian cancer models.
From a structural perspective, computational studies have provided valuable insights into the conformational preferences of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid. Density functional theory (DFT) calculations reveal that the carboxylic acid group preferentially adopts a planar conformation relative to the oxadiazole ring, facilitating strong intermolecular interactions in crystal packing. These findings have important implications for crystal engineering and the design of co-crystals with improved pharmaceutical properties.
Ongoing clinical investigations are exploring the pharmacokinetic profile of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid derivatives. Preliminary ADMET studies indicate favorable metabolic stability and moderate plasma protein binding (60-75%), though challenges remain in optimizing blood-brain barrier penetration for CNS-targeted applications. Current structure-activity relationship (SAR) efforts focus on modifying the carboxylic acid moiety while preserving the essential pharmacophoric features of the oxadiazole core.
In conclusion, 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid continues to emerge as a valuable scaffold in medicinal chemistry, with recent studies expanding its applications across multiple therapeutic areas. The compound's synthetic accessibility, coupled with its demonstrated biological activities, positions it as a promising candidate for future drug development programs. Further research should focus on elucidating its molecular targets and optimizing derivative structures for improved efficacy and safety profiles.
66074-30-4 (5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid) 関連製品
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 2137805-31-1(3-(5-Chloro-1,2,5,6-tetrahydropyridin-3-yl)-5-methylpyridine)
- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)




